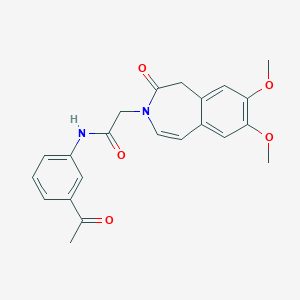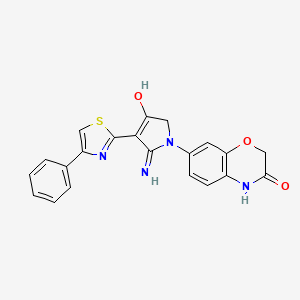
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes an acetylphenyl group and a dimethoxybenzazepinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling of the Acetamide Moiety: The final step involves coupling the benzazepine core with the acetamide moiety, typically through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be compared with other benzazepine derivatives:
N-(3-acetylphenyl)-2-(2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Lacks the dimethoxy groups, which may affect its biological activity and chemical reactivity.
N-(3-acetylphenyl)-2-(7,8-dihydroxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and interaction with molecular targets.
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propionamide: Has a propionamide moiety instead of an acetamide, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-14(25)15-5-4-6-18(9-15)23-21(26)13-24-8-7-16-10-19(28-2)20(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,26) |
InChI 键 |
BIMIIFGAGQXDER-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)

![6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160550.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
![N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)
![7-(2,4-Dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12160567.png)
![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B12160571.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12160579.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12160582.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160584.png)
